2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-benzothiazine dioxide core, an amino group at position 2, a cyano group at position 3, and substituted benzyl and phenyl groups at positions 6 and 4, respectively. Its synthesis typically involves multicomponent reactions starting from methyl anthranilate, followed by N-benzylation and ring closure with sodium hydride .
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-11-13-18(14-12-17)16-29-22-10-6-5-9-20(22)24-25(33(29,30)31)23(19-7-3-2-4-8-19)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQZEGTYLPCLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrano Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano ring.
Introduction of the Benzothiazine Moiety: The benzothiazine ring is introduced through a nucleophilic substitution reaction, often using thiourea derivatives.
Addition of the Carbonitrile Group: The carbonitrile group is typically added via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Final Assembly and Oxidation: The final compound is assembled through a series of condensation reactions, followed by oxidation to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas due to its biological activity against various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The binding interactions at the colchicine site of tubulin suggest that these compounds could serve as effective chemotherapeutic agents .
Anti-inflammatory Properties
Compounds within this class have been evaluated for their anti-inflammatory effects. The presence of specific functional groups enhances their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this compound have been explored in various assays. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .
Synthetic Methodologies
The synthesis of 2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-component reactions. These methods are advantageous for their efficiency and the ability to generate diverse derivatives.
One-Pot Synthesis
A notable approach includes one-pot multi-component reactions involving aryl aldehydes and other reagents under solvent-free conditions. This method not only simplifies the synthetic process but also enhances yield and purity .
Use of Catalysts
The application of various catalysts has been reported to optimize reaction conditions and improve product yields. For example, the use of disulfonic acid imidazolium chloroaluminate as a catalyst has facilitated the synthesis of related compounds with high efficiency .
Industrial Applications
Beyond medicinal chemistry, this compound's derivatives have potential applications in various industrial sectors.
Agrochemicals
Some derivatives exhibit herbicidal and fungicidal activities, making them suitable candidates for development as agrochemicals. Their efficacy against specific pests and pathogens could lead to new formulations in agricultural practices .
Material Science
The unique structural characteristics of this compound allow for potential applications in material science, particularly in the development of polymers or coatings with enhanced properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Mechanistic Insights
- MAO Inhibition : Structural analogs with benzyl or methyl substituents at position 6 show MAO-B selectivity, driven by hydrophobic interactions with residues like Ile199 and Tyr326 in MAO-B . The target compound’s 4-methylbenzyl group is predicted to align similarly, with the para-methyl group enhancing van der Waals contacts.
- Synthetic Flexibility: The multicomponent reaction strategy used for pyranobenzothiazines allows modular substitution, enabling optimization of pharmacokinetic properties.
Biological Activity
2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.
- Molecular Formula : C27H20F3N3O3S
- Molecular Weight : 523.5 g/mol
- IUPAC Name : 2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazine compounds possess antimicrobial properties. For instance, compounds with a trifluoromethyl group displayed enhanced activity against Gram-positive bacteria .
- Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase inhibitor. Such activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through specific molecular interactions .
The biological activity of 2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can bind to and modulate the activity of enzymes such as acetylcholinesterase, affecting neurotransmitter levels in the nervous system.
- Receptor Binding : Its structure allows it to bind to specific receptors involved in cellular signaling pathways, influencing processes like cell growth and apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Three-component reactions involving arylcarbaldehydes and active methylene nitriles.
- Cyclization reactions that form the core dihydropyrano structure.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Arylcarbaldehyde + Active Methylene Nitrile | Solvent (e.g., THF), Heat | Intermediate Compound |
| 2 | Intermediate + Amine | Cyclization Conditions | Target Compound |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzothiazine derivatives, the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 0.00975 mg/mL against specific strains .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of acetylcholinesterase inhibitors highlighted that similar compounds could reduce neuroinflammation and improve cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
